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Ortataxel (also known as IDN-5109, BAY 59-8862) is a third-generation, orally bioavailable taxane

developed to overcome key limitations of older taxanes like paclitaxel and docetaxel [1] [2]. Its core

proposed advantages are:

Oral Bioavailability: As an oral therapy, it offers potential for patient convenience and at-home
administration, avoiding intravenous infusions and their associated solvents [1] [2].

Ability to Overcome Resistance: It is a poor substrate for the P-glycoprotein (Pgp/ABCB1) efflux
pump, a major mechanism of multidrug resistance that limits the efficacy of earlier taxanes [3].

Activity in Refractory Tumors: Early-phase trials indicated clinical activity in some tumors that were
refractory to paclitaxel and docetaxel [2].

Comparative Efficacy and Clinical Trial Data

The table below summarizes available efficacy and safety data for ortataxel and other taxanes from clinical

trials. Please note that cross-trial comparisons should be interpreted with caution due to different patient

populations and study designs.

Drug Name Phase
Indication(s)
Studied

Key Efficacy
Findings

Major Toxicities Administration

Ortataxel Phase 2 Recurrent
Glioblastoma;

Metastatic
Breast Cancer;

Recurrent GBM:
PFS-6 rate of

22.5% (9/40
pts); 1 partial

Leukopenia, GI
toxicity,

neutropenia,
febrile

Oral & IV [1]
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Drug Name Phase
Indication(s)
Studied

Key Efficacy
Findings

Major Toxicities Administration

Refractory NHL
[4]

response [4] [5].
Solid Tumors: 1

partial response,
2 stable disease

in 18 pts [1].

neutropenia,
fatigue,

neuropathy [4] [1].

Paclitaxel Approved

(IV)

Various solid

tumors

N/A (Established

efficacy across
multiple

cancers)

Hypersensitivity

reactions,
neurotoxicity,

neutropenia
(partly linked to

solvent) [1].

IV (solvent-

based)

Docetaxel Approved

(IV)

Various solid

tumors

N/A (Established

efficacy across
multiple

cancers)

Neutropenia, fluid

retention,
neurotoxicity

(partly linked to
solvent) [1].

IV (solvent-

based)

Cabazitaxel Approved
(IV)

Prostate cancer N/A (Approved
for castration-

resistant
prostate cancer)

Neutropenia [3]. IV

Tesetaxel Phase
2/3

Metastatic
Breast Cancer

N/A (Promising
activity in clinical

trials)

Leukopenia,
Gastrointestinal

[1].

Oral

BMS-
275183

Phase

1/2

Solid Tumors N/A Peripheral

neuropathy,
Leukopenia [1].

Oral

Abbreviations: GBM: Glioblastoma; NHL: Non-Hodgkin's Lymphoma; PFS-6: 6-month Progression-Free

Survival rate; pts: patients.
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Key Experimental Data and Methodologies

Phase 2 Trial in Recurrent Glioblastoma

A pivotal Phase 2, single-arm trial investigated ortataxel in patients with recurrent glioblastoma [4] [5].

Primary Endpoint: 6-month progression-free survival (PFS-6) rate.

Historical Control: The study was designed assuming a PFS-6 rate of 15% for the active control.
Results: The study met its pre-defined efficacy threshold, with a PFS-6 rate of 22.5% (9 out of 40

patients) and one partial response [4] [5].
Conclusion: The trial demonstrated evidence of single-agent activity for ortataxel in this hard-to-

treat population [5].

Preclinical Evidence for Overcoming Resistance

A critical body of research explains the structural rationale behind ortataxel's ability to evade drug resistance

[3].

Objective: To determine how structural modifications at the C3' and C3'N positions of the taxane
molecule affect its affinity for the ABCB1 (Pgp) efflux pump.

Methods:
In vitro testing: Using paclitaxel-sensitive (SK-BR-3, MCF-7) and paclitaxel-resistant (SK-BR-

3/PacR, MCF-7/PacR) human breast cancer cell lines. Resistant lines overexpressed the
ABCB1 transporter [3].

ATPase activity assay: Measured the stimulation of ABCB1's ATPase activity by different
taxanes, indicating interaction strength with the pump.

Molecular docking: Computationally modeled the binding affinity and interaction between
various taxanes and the ABCB1 transporter [3].

Key Finding: Taxanes with non-aromatic substituents at either the C3' or C3'N position (a
characteristic of ortataxel and other 3rd-gen taxanes) showed significantly lower affinity for the

ABCB1 transporter. This results in reduced drug efflux and greater intracellular accumulation,
overcoming a major paclitaxel resistance mechanism [3].

Mechanism of Action and Overcoming Resistance
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The following diagram illustrates the key mechanism by which ortataxel overcomes multidrug resistance

compared to classical taxanes.
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Development Status and Context

Ortataxel's development pathway provides important context for the available data:
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Current Status: The drug's highest development phase is Phase 2 [4]. The most recent clinical trial

update identified was from 2019 [4] [5], suggesting that its clinical development may have stalled or
been discontinued. The referenced "First Approval Date" is blank, confirming it has not reached the

market [4].
Historical Context: Spectrum Pharmaceuticals acquired worldwide rights to ortataxel in 2007,

highlighting it as a late-stage asset at that time [2]. The lack of progress since the 2019 glioblastoma
trial indicates a hiatus in its development.

Conclusion for Researchers

In summary, ortataxel represents a scientifically compelling attempt to create an oral taxane that

circumvents Pgp-mediated resistance. Preclinical data and early-phase clinical trials provided proof-of-

concept for this mechanism, showing modest activity in challenging settings like recurrent glioblastoma.

However, the absence of recent clinical progress and the lack of robust, phase 3-level efficacy data mean that

its comparative advantage remains potential rather than proven. For research purposes, ortataxel's value lies

primarily in its structural innovations, which inform the ongoing design of next-generation cytotoxic agents.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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